molecular formula C15H19Cl2NO B5788988 2,5-dichloro-N-cyclooctylbenzamide

2,5-dichloro-N-cyclooctylbenzamide

Cat. No. B5788988
M. Wt: 300.2 g/mol
InChI Key: ZCBHIJXQOHXEDJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-cyclooctylbenzamide (DCB) is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of N-acylbenzamides and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2,5-dichloro-N-cyclooctylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and antitumor effects. 2,5-dichloro-N-cyclooctylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes 2,5-dichloro-N-cyclooctylbenzamide a potential candidate for the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclooctylbenzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2,5-dichloro-N-cyclooctylbenzamide binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
2,5-dichloro-N-cyclooctylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. 2,5-dichloro-N-cyclooctylbenzamide has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-cyclooctylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. 2,5-dichloro-N-cyclooctylbenzamide has been extensively studied, and its mechanism of action is well understood. However, 2,5-dichloro-N-cyclooctylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, 2,5-dichloro-N-cyclooctylbenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 2,5-dichloro-N-cyclooctylbenzamide. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 2,5-dichloro-N-cyclooctylbenzamide. Another area of research could focus on the neuroprotective effects of 2,5-dichloro-N-cyclooctylbenzamide and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the safety and efficacy of 2,5-dichloro-N-cyclooctylbenzamide in humans.

Synthesis Methods

The synthesis of 2,5-dichloro-N-cyclooctylbenzamide involves the reaction of 2,5-dichlorobenzoic acid with cyclooctylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2,5-dichloro-N-cyclooctylbenzamide.

properties

IUPAC Name

2,5-dichloro-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO/c16-11-8-9-14(17)13(10-11)15(19)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBHIJXQOHXEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-cyclooctylbenzamide

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